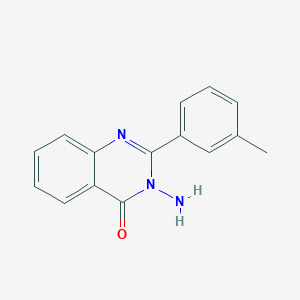

3-Amino-2-(m-tolyl)quinazolin-4(3H)-one

Description

IUPAC Nomenclature and Systematic Identification

The compound this compound represents a sophisticated heterocyclic structure that requires precise nomenclature for accurate identification and classification. According to the International Union of Pure and Applied Chemistry (IUPAC) standards, the systematic name is 3-amino-2-(3-methylphenyl)quinazolin-4-one. This nomenclature reflects the core quinazolinone structure with specific substitution patterns that define its chemical identity. The Chemical Abstracts Service (CAS) registry number 174680-31-0 provides an unambiguous identifier for this compound in chemical databases worldwide.

The molecular formula C₁₅H₁₃N₃O indicates a complex organic structure containing 15 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom, resulting in a molecular weight of 251.28 g/mol. The systematic identification also includes the MDL number MFCD02085981, which serves as an additional database identifier for research and commercial purposes. The compound's SMILES notation O=C1N(N)C(C2=CC=CC(C)=C2)=NC3=C1C=CC=C3 provides a linear representation of its molecular structure that can be interpreted by chemical software systems.

Alternative names commonly used in the literature include 3-Amino-2-(3-methylphenyl)-4(3H)-quinazolinone and 3-amino-2-(3-methylphenyl)quinazolin-4-one, which emphasize different aspects of the substitution pattern. The designation "m-tolyl" specifically refers to the meta-substituted toluene moiety, where the methyl group is positioned at the meta position relative to the point of attachment to the quinazolinone core. This nomenclature system ensures precise communication among researchers and facilitates accurate database searches across various chemical information systems.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound is characterized by a planar quinazolinone core structure that exhibits specific geometric parameters influencing its chemical and physical properties. The quinazolinone system consists of a fused benzene ring and a pyrimidine ring, creating a bicyclic aromatic framework that maintains planarity due to the extended π-conjugation system. This planar arrangement is fundamental to understanding the compound's electronic properties and intermolecular interactions.

Crystallographic analysis of quinazolinone derivatives reveals specific structural features that are likely present in this compound. The unit cell parameters and space group symmetry are critical factors that determine the solid-state properties of the compound. Crystal structures of related quinazolinone compounds typically exhibit specific packing arrangements that are stabilized by hydrogen bonding interactions, particularly involving the amino group at position 3 and the carbonyl oxygen at position 4. These intermolecular forces significantly influence the melting point, solubility, and other physical properties of the crystalline material.

The atomic packing factor and coordination number provide insights into the efficiency of molecular packing in the crystal lattice. For quinazolinone derivatives, the presence of both hydrogen bond donors (amino group) and acceptors (carbonyl oxygen and nitrogen atoms) creates a complex network of intermolecular interactions that stabilize the crystal structure. X-ray crystallography studies of similar compounds have revealed that the quinazolinone core maintains its planar geometry in the solid state, while the m-tolyl substituent may adopt various conformations depending on the crystal packing environment.

The following table summarizes key molecular parameters for this compound:

| Parameter | Value | Unit |

|---|---|---|

| Molecular Formula | C₁₅H₁₃N₃O | - |

| Molecular Weight | 251.28 | g/mol |

| CAS Number | 174680-31-0 | - |

| MDL Number | MFCD02085981 | - |

| Monoisotopic Mass | 251.105862 | Da |

| Average Mass | 251.289 | Da |

Tautomeric Forms and Resonance Stabilization

The tautomeric behavior of this compound represents a fundamental aspect of its chemical identity and reactivity profile. Quinazolinone derivatives are known to exhibit lactam-lactim tautomerism, which involves the migration of a proton between nitrogen and oxygen atoms within the heterocyclic system. The lactam form (B), characterized by the C=O double bond and N-H single bond, is generally more stable in polar solvents and aqueous media due to its higher dipole moment and enhanced solvation.

The tautomeric equilibrium in quinazolinone systems is highly dependent on solvent polarity and pH conditions. In polar environments, the lactam form predominates because of favorable hydrogen bonding interactions with solvent molecules. Conversely, in non-polar solvents or gas phase conditions, the lactim form (A) may become more prevalent due to reduced solvation effects. This solvent-dependent equilibrium has significant implications for the compound's chemical reactivity, particularly in nucleophilic substitution reactions and metal coordination chemistry.

Dynamic nuclear magnetic resonance (NMR) studies have provided valuable insights into the kinetics and thermodynamics of tautomeric interconversion in quinazolinone systems. These investigations reveal that the tautomeric exchange can be characterized by specific activation energies and rate constants that depend on temperature and solvent conditions. For this compound, the presence of the amino group at position 3 introduces additional complexity to the tautomeric behavior, as this group can participate in intramolecular hydrogen bonding that may stabilize specific tautomeric forms.

Research has demonstrated that prototropic tautomerism in quinazolinone derivatives can be catalyzed by buffer systems, particularly monobasic phosphate, which acts as a bifunctional catalyst. This catalytic effect involves the simultaneous protonation and deprotonation processes that facilitate the tautomeric interconversion. The significance of these tautomeric equilibria extends beyond fundamental chemical interest, as they influence the compound's biological activity and pharmacological properties. The ability to exist in multiple tautomeric forms allows quinazolinone derivatives to interact with various biological targets through different binding modes, potentially enhancing their therapeutic efficacy.

Properties

CAS No. |

174680-31-0 |

|---|---|

Molecular Formula |

C15H13N3O |

Molecular Weight |

251.28g/mol |

IUPAC Name |

3-amino-2-(3-methylphenyl)quinazolin-4-one |

InChI |

InChI=1S/C15H13N3O/c1-10-5-4-6-11(9-10)14-17-13-8-3-2-7-12(13)15(19)18(14)16/h2-9H,16H2,1H3 |

InChI Key |

AKZDOSGIGQBKQF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=O)N2N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=O)N2N |

solubility |

32.3 [ug/mL] |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

A widely adopted method involves the cyclization of 2-aminobenzamide derivatives with orthoesters under acidic conditions. This approach, reported by researchers in 2018, utilizes triethyl orthoacetate and glacial acetic acid in ethanol to form quinazolin-4(3H)-ones. For 3-amino-2-(m-tolyl)quinazolin-4(3H)-one, the substrate 2-amino-N-(m-tolyl)benzamide reacts with orthoesters to induce ring closure.

Mechanistic Pathway

The reaction proceeds via protonation of the orthoester, generating a carbocation intermediate (A ). Nucleophilic attack by the aniline amino group forms an iminium ion (B ), followed by cyclization and elimination of ethanol to yield the quinazolinone core.

Key Steps:

-

Carbocation formation from orthoester.

-

Iminium ion intermediate generation.

-

Cyclization and aromatization.

Optimization and Yields

Yields exceeding 80% are achievable with stoichiometric acetic acid (2 equiv) and reflux conditions (12–24 h). Purification via recrystallization from ethanol ensures high purity. Challenges arise with substrates lacking gem-dimethyl groups, necessitating alternative methods.

Table 1: Orthoester-Based Synthesis Parameters

| Substrate | Orthoester | Acid Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Amino-N-(m-tolyl)benzamide | Triethyl orthoacetate | Acetic acid | 18 | 85 |

| 2-Amino-N-methylbenzamide | Triethyl orthoformate | Acetic acid | 24 | 78 |

Oxidative Cyclization Using DMSO and H₂O₂

Sustainable Synthesis Approach

A 2023 study demonstrated the use of dimethyl sulfoxide (DMSO) as a carbon source and H₂O₂ as an oxidant for quinazolinone synthesis. This method avoids metal catalysts, aligning with green chemistry principles.

Reaction Mechanism

DMSO acts as a one-carbon synthon, undergoing oxidative cleavage to generate a formaldehyde equivalent. H₂O₂ facilitates radical-mediated oxidation, enabling cyclization of 2-aminobenzamides into quinazolinones.

Procedure and Scalability

Heating 2-amino-N-(m-tolyl)benzamide with DMSO (2 mL) and H₂O₂ (1 equiv) at 150°C for 20 h yields this compound. The process is scalable, with yields modulated by temperature and oxidant concentration.

Table 2: DMSO/H₂O₂ Method Optimization

Derivatization via Sulphonamide and Phthalyl Modifications

Protocol for N-Tosylation

Table 3: Bioactive Derivatives and Yields

| Derivative | Reactant | Yield (%) | Bioactivity (MIC, µg/mL) |

|---|---|---|---|

| N-Tosylaminoquinazolinone | Tosyl chloride | 68 | 12.5 (vs. S. aureus) |

| N-Phthalylquinazolinone | Phthalic anhydride | 72 | 25.0 (vs. E. coli) |

Comparative Analysis of Methods

Efficiency and Practicality

-

Orthoester Method : High yields but requires stoichiometric acid.

-

DMSO/H₂O₂ Method : Greener profile but lower yields at suboptimal temperatures.

-

Derivatization : Enables bioactive analogs but depends on pre-synthesized quinazolinones.

Challenges in Purification

Both methods face purification hurdles due to polar byproducts. Source 1 notes that substrates lacking gem-dimethyl groups (e.g., 3-aminopropionamide) resist cyclization, necessitating structural pre-modification.

Industrial and Pharmacological Applications

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(m-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions, leading to the formation of substituted quinazolinones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which may exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It has been investigated for its potential as an enzyme inhibitor and receptor modulator.

Medicine: Quinazolinone derivatives, including 3-Amino-2-(m-tolyl)quinazolin-4(3H)-one, have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.

Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-2-(m-tolyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors to influence signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

3-Aminoquinazolin-4(3H)-one: Lacks the M-tolyl group, which may affect its biological activity and chemical properties.

2-Phenylquinazolin-4(3H)-one: Contains a phenyl group instead of the M-tolyl group, leading to different steric and electronic effects.

4(3H)-Quinazolinone: The parent compound without any substituents, serving as a reference for comparing the effects of different substituents.

Uniqueness

3-Amino-2-(m-tolyl)quinazolin-4(3H)-one is unique due to the presence of both the amino group and the M-tolyl group, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.